molecular formula C10H19NO4S B1604011 N-(1,1-Dioxidotetrahydro-3-thienyl)leucine CAS No. 792893-05-1

N-(1,1-Dioxidotetrahydro-3-thienyl)leucine

Cat. No. B1604011
M. Wt: 249.33 g/mol
InChI Key: TVGAJMRKHDUNPB-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-Dioxidotetrahydro-3-thienyl)leucine (N-DOTL) is a synthetic amino acid that has recently been developed for use in scientific research. N-DOTL is a derivative of leucine, an essential amino acid found in protein-based foods such as meat, fish, eggs, and dairy products. N-DOTL has been used in research to study the effects of its unique biochemical and physiological properties on various biological processes.

Scientific Research Applications

N-(1,1-Dioxidotetrahydro-3-thienyl)leucine has been used in research to study a variety of biological processes, including protein folding, enzyme catalysis, and signal transduction. It has also been used to study the effects of its unique biochemical and physiological properties on cells, tissues, and organisms. N-(1,1-Dioxidotetrahydro-3-thienyl)leucine has been used in studies of protein folding to study the effects of its unique side chain on protein structure and stability. It has also been used to study the effects of its unique side chain on enzyme catalysis, as well as its ability to modulate signal transduction pathways.

Mechanism Of Action

N-(1,1-Dioxidotetrahydro-3-thienyl)leucine is thought to act by binding to and stabilizing specific proteins, enzymes, and other molecules involved in biological processes. It is believed to act by altering the structure and stability of these molecules, which in turn affects their activity. N-(1,1-Dioxidotetrahydro-3-thienyl)leucine is also believed to modulate signal transduction pathways, which can affect the activity of a variety of enzymes and other molecules involved in biological processes.

Biochemical And Physiological Effects

N-(1,1-Dioxidotetrahydro-3-thienyl)leucine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the structure and stability of proteins and enzymes involved in biological processes. It has also been shown to modulate signal transduction pathways, which can affect the activity of a variety of enzymes and other molecules involved in biological processes. N-(1,1-Dioxidotetrahydro-3-thienyl)leucine has also been shown to have effects on cell growth, cell differentiation, and cell death.

Advantages And Limitations For Lab Experiments

The use of N-(1,1-Dioxidotetrahydro-3-thienyl)leucine in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. It is also relatively non-toxic, making it safe to use in experiments involving living cells and organisms. Additionally, N-(1,1-Dioxidotetrahydro-3-thienyl)leucine can be used to study a variety of biological processes, including protein folding, enzyme catalysis, and signal transduction.
However, there are also some limitations to the use of N-(1,1-Dioxidotetrahydro-3-thienyl)leucine in lab experiments. It is relatively expensive and not widely available, making it difficult to obtain in large quantities. Additionally, N-(1,1-Dioxidotetrahydro-3-thienyl)leucine is not as widely studied as other amino acids, making it difficult to accurately predict its effects on biological processes.

Future Directions

The use of N-(1,1-Dioxidotetrahydro-3-thienyl)leucine in research is still in its early stages, and there are many potential future directions for research. One potential direction is to further study its effects on protein folding and enzyme catalysis. Additionally, further research could be done to better understand its effects on signal transduction pathways and its potential use as a therapeutic agent. Finally, further research could be done to better understand its effects on cell growth, differentiation, and death.

properties

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-7(2)5-9(10(12)13)11-8-3-4-16(14,15)6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGAJMRKHDUNPB-GKAPJAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640664
Record name N-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-Dioxidotetrahydro-3-thienyl)leucine

CAS RN

792893-05-1
Record name N-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.